molecular formula C10H15ClN4O B1391388 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine CAS No. 1197574-90-5

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine

Cat. No.: B1391388
CAS No.: 1197574-90-5
M. Wt: 242.7 g/mol
InChI Key: GWQLZVMRZCOFGS-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,6-dimethylmorpholine. The reaction is carried out in a solvent such as dimethylformamide (DMF) under basic conditions, often using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position of the pyrimidine ring with the morpholine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This makes it particularly useful in designing compounds with desired biological activities and physicochemical properties .

Properties

IUPAC Name

4-chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c1-6-4-15(5-7(2)16-6)9-3-8(11)13-10(12)14-9/h3,6-7H,4-5H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLZVMRZCOFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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